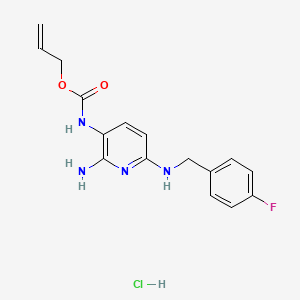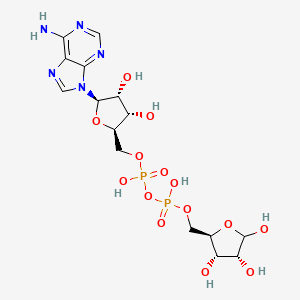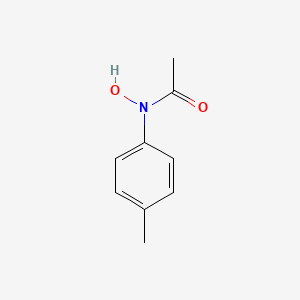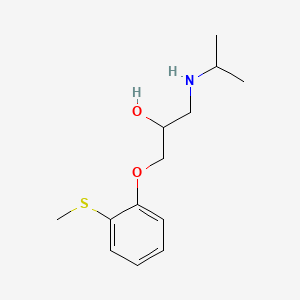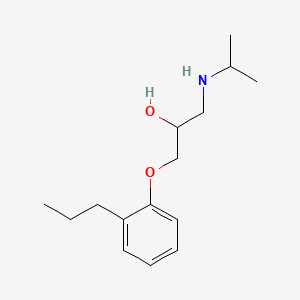
氙气
描述
氙是一种化学元素,符号为 Xe,原子序数为 54。它是一种致密、无色、无味的稀有气体,在地球大气中以痕量存在。 1898 年,英国化学家威廉·拉姆齐爵士和莫里斯·特拉弗斯通过反复分馏液态空气发现了氙 。 尽管一般来说氙不活泼,但它可以形成一些化学化合物,例如六氟合铂酸氙,这是第一个被合成的稀有气体化合物 。
科学研究应用
氙在科学研究中具有广泛的应用,包括:
作用机制
氙主要通过与 N-甲基-D-天冬氨酸 (NMDA) 受体相互作用发挥作用。它与 NMDA 受体的甘氨酸位点结合,竞争性地阻断它,并阻止过度刺激。 这种抑制阻止了下游钙积累级联反应,提供神经保护和麻醉作用 。 氙还表现出抗谷氨酸能作用,类似于氯胺酮 。
生化分析
Biochemical Properties
Xenon plays a role in biochemical reactions primarily through its interactions with hydrophobic cavities in proteins. It has been used to identify protein active sites and pathways by which substrates reach these sites . Xenon interacts with enzymes, proteins, and other biomolecules, often binding to hydrophobic cavities within these structures. For example, xenon has been shown to bind to the maltose binding protein from Escherichia coli, with the binding site confirmed through NMR spectroscopy and crystallography . These interactions can alter the conformation of the protein and affect its function.
Cellular Effects
Xenon influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to exert neuroprotective effects by inhibiting the N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission . This inhibition can protect neurons from excitotoxicity, a process that can lead to cell death. Additionally, xenon has been shown to affect the expression of genes related to inflammation and apoptosis, further contributing to its protective effects on cells .
Molecular Mechanism
At the molecular level, xenon exerts its effects through several mechanisms. One of the primary mechanisms is the non-competitive inhibition of NMDA receptors, which reduces excitatory neurotransmission . Xenon also interacts with other receptor targets, such as GABA receptors, although its effects on these receptors are less pronounced. The binding of xenon to hydrophobic cavities in proteins can induce conformational changes that affect the protein’s activity and function . These interactions can lead to enzyme inhibition or activation, depending on the specific protein and context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of xenon can change over time. Xenon is relatively stable and does not degrade quickly, making it suitable for long-term studies. Its effects on cellular function can vary depending on the duration of exposure. For instance, prolonged exposure to xenon has been shown to maintain its neuroprotective effects without significant degradation . In vitro and in vivo studies have demonstrated that xenon can provide sustained protection against cellular damage over extended periods.
Dosage Effects in Animal Models
The effects of xenon vary with different dosages in animal models. At low doses, xenon has been shown to provide neuroprotection and reduce inflammation without causing significant adverse effects . At higher doses, xenon can induce anesthesia and potentially lead to toxic effects if not carefully controlled. Studies have identified threshold effects, where the beneficial effects of xenon are observed at specific dosage ranges, beyond which adverse effects may occur .
Metabolic Pathways
Xenon is involved in metabolic pathways primarily through its interactions with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by binding to specific enzymes and altering their activity . For example, xenon can influence the activity of enzymes involved in oxidative stress responses, thereby modulating the levels of reactive oxygen species and other metabolites.
Transport and Distribution
Within cells and tissues, xenon is transported and distributed through passive diffusion due to its inert nature and small size. It can accumulate in hydrophobic regions of cells, such as lipid membranes and protein cavities . Xenon does not rely on specific transporters or binding proteins for its distribution, but its localization can be influenced by the presence of hydrophobic cavities and other binding sites within biomolecules.
Subcellular Localization
Xenon is localized in various subcellular compartments, primarily within hydrophobic regions such as lipid membranes and protein cavities . Its activity and function can be affected by its localization, as binding to specific compartments can induce conformational changes in proteins and alter their activity. Post-translational modifications and targeting signals can also influence the subcellular localization of xenon, directing it to specific organelles or compartments within the cell.
准备方法
合成路线和反应条件: 氙可以通过分馏液态空气合成,在这个过程中它与其他稀有气体如氪分离 。这个过程包括将空气冷却到极低的温度,直到它液化,然后逐渐升温,根据它们的沸点分离不同的成分。
工业生产方法: 在工业上,氙通过分馏液态空气的小规模生产。 这种方法非常有效,因为氙的沸点很低,为 -108.0°C,这使得它能够从其他气体中分离出来 。
化学反应分析
反应类型: 氙虽然是一种稀有气体,但它可以进行几种类型的化学反应,包括:
氧化: 氙可以形成氧化物,如三氧化氙 (XeO₃) 和四氧化氙 (XeO₄),它们都是强氧化剂.
还原: 氙可以被还原形成六氟合铂酸氙 (XePtF₆) 等化合物.
取代: 氙可以参与取代反应,形成各种氟化物,如二氟化氙 (XeF₂)、四氟化氙 (XeF₄) 和六氟化氙 (XeF₆).
常用试剂和条件:
氟: 在紫外光或高温下用于形成氟化氙.
氧: 在受控条件下与氙反应形成氧化物.
主要产物:
二氟化氙 (XeF₂): 通过将氙和氟气体混合物暴露在紫外线下形成.
四氟化氙 (XeF₄): 通过用氟化镍催化剂加热二氟化氙形成.
四氧化氙 (XeO₄): 通过水解六氟化氙形成.
相似化合物的比较
属性
IUPAC Name |
xenon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Xe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNFHKCVQCLJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Xe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Xe | |
| Record name | XENON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064700 | |
| Record name | Xenon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Xenon appears as a colorless odorless gas. Noncombustible. Heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Odorless, nonflammable gas; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS. | |
| Record name | XENON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xenon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-108.1 °C | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.6 (very poor) | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.5 | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
7440-63-3 | |
| Record name | XENON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xenon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13453 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xenon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xenon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xenon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XENON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H3U766W84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-111.8 °C | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
A: Xenon primarily interacts with biological systems by non-competitively inhibiting the N-Methyl-D-aspartate (NMDA) glutamate receptor. [] This interaction is thought to be responsible for many of its observed effects, including:
- Anesthesia: Xenon acts as a general anesthetic by reducing neuronal excitability. [] It has a rapid onset and offset of action, making it potentially advantageous over other anesthetic agents. []
- Neuroprotection: Xenon has shown neuroprotective properties in preclinical studies, potentially by reducing NMDA receptor-mediated excitotoxicity following ischemic injury. [, ]
- Analgesia: Xenon demonstrates analgesic effects, potentially through its interaction with NMDA receptors and other molecular targets. [, , ]
A:
A:
- Xenon is chemically inert due to its stable electronic configuration as a noble gas. []
- It demonstrates high material compatibility with various metals, polymers, and biological tissues, making it suitable for diverse applications. [, , ]
- Xenon remains stable over a wide range of temperatures and pressures. []
ANone: Xenon, being a noble gas, does not typically exhibit catalytic properties. Its use in catalytic applications is usually limited to its inert atmosphere properties.
ANone:
- Yes, computational chemistry plays a significant role in understanding xenon's behavior and interactions. [, , ]
- Molecular dynamics simulations have been employed to study xenon's interaction with biological targets like the NMDA receptor and synthetic molecules like cryptophanes. [, , ]
A:
- Formulation strategies usually involve storage under pressure in specialized gas cylinders. []
- Research on xenon encapsulation within various materials, such as cryptophanes, explores possibilities for targeted delivery and enhanced stability in biological environments. [, ]
ANone:
- Xenon is generally considered safe for handling with proper precautions. []
- As an anesthetic gas, its use is regulated in medical settings, requiring trained personnel and appropriate equipment. []
- Environmental concerns are primarily associated with its production and potential release, requiring efficient recycling and waste management strategies. []
A:
- Absorption: Xenon is administered via inhalation, rapidly absorbed through the lungs due to its high solubility in blood. [, ]
- Distribution: Xenon readily diffuses into tissues, including the brain, due to its lipophilic nature. []
- Metabolism: Xenon is not metabolized in the body. []
- Excretion: Xenon is primarily eliminated unchanged through the lungs. []
- In vivo activity: Xenon exerts its effects through NMDA receptor antagonism, leading to anesthesia, neuroprotection, and analgesia. [, , , , ]
A:
- In vitro: Studies using cell cultures have demonstrated xenon's neuroprotective effects against various insults. [, ]
- Animal models: Xenon has shown efficacy in animal models of various conditions, including stroke, traumatic brain injury, and spinal cord injury. [, ]
- Clinical trials: Several clinical trials have investigated xenon's potential as an anesthetic and neuroprotective agent in various patient populations. [, ]
A: Resistance to xenon's effects, particularly its anesthetic properties, has not been widely reported. As a single-atom element with a distinct mechanism of action, cross-resistance with other anesthetic agents is unlikely. []
ANone:
- Xenon possesses a favorable safety profile with a wide therapeutic index. []
- In clinical trials, it has generally been well-tolerated, with minimal adverse effects reported. [, , ]
A: Research is exploring the use of xenon-encapsulated carriers, such as functionalized cryptophanes, for targeted delivery to specific tissues or cells. This approach aims to enhance its therapeutic efficacy and minimize potential off-target effects. [, ]
A: While specific biomarkers for xenon therapy are not yet established, research is ongoing to identify potential candidates. These biomarkers could be used to predict treatment response, monitor efficacy, and identify potential adverse effects. []
A:
- Gas chromatography: Used to quantify xenon concentrations in various samples, including blood and exhaled breath. []
- Mass spectrometry: Employed to determine the isotopic composition of xenon, which can be valuable in various research areas. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Xenon-129 NMR, in particular, is a powerful tool for studying xenon's interaction with biological systems and materials. [, , ]
A:
- Xenon is a trace gas in the atmosphere and does not pose significant direct environmental risks. []
- Research focuses on developing sustainable production methods and efficient recycling strategies to minimize environmental impact. []
ANone:
- Xenon's solubility in various solvents, particularly its high solubility in blood and lipids, is crucial for its pharmacokinetic properties and therapeutic applications. [, ]
- Research on xenon encapsulation within various materials, such as lipids or polymers, aims to modify its solubility and release kinetics for specific applications. []
A: Analytical methods used in xenon research, such as gas chromatography and mass spectrometry, undergo rigorous validation procedures following established guidelines. [, , ] This ensures accuracy, precision, specificity, and reliability of the obtained data.
ANone:
- Production and handling of xenon, particularly for medical use, adhere to strict quality control standards to ensure its purity and safety. []
ANone:
- Xenon exhibits excellent biocompatibility due to its inert nature and lack of metabolism within the body. []
- It does not accumulate in tissues and is readily eliminated, further contributing to its favorable biocompatibility profile. []
A: Alternatives to xenon depend on the specific application. Other noble gases, like argon and krypton, are used in certain applications, but they might not possess all the desired properties of xenon. For its anesthetic and neuroprotective properties, no direct substitutes exist, although research is exploring alternative therapeutic strategies. []
ANone: Xenon is a valuable resource, and efficient recycling and waste management strategies are crucial. Current approaches include:
- Cryogenic separation: Used to recover xenon from gas mixtures, minimizing its release into the environment. [, ]
- Adsorption techniques: Employed to capture and concentrate xenon from various sources, facilitating its recovery and reuse. []
A:
- Specialized laboratories equipped for handling and analyzing xenon, including gas chromatography, mass spectrometry, and NMR facilities. [, ]
- Computational resources and software for molecular modeling and simulation studies to understand xenon's interactions and properties. [, , ]
- Access to clinical research centers and patient cohorts for conducting clinical trials to evaluate xenon's therapeutic potential. [, ]
A:
- Ongoing research: Current research continues to explore xenon's therapeutic applications, develop novel delivery systems, and deepen our understanding of its interactions with biological systems. []
ANone: Xenon research greatly benefits from a multidisciplinary approach, integrating expertise from various fields, including:
- Chemistry: Synthesis and characterization of novel xenon-encapsulating materials. []
- Physics: Development of advanced imaging techniques, such as hyperpolarized xenon MRI. [, ]
- Biology: Understanding xenon's interactions with biological systems and exploring its therapeutic potential. [, , , ]
- Medicine: Conducting clinical trials to evaluate xenon's efficacy and safety in various patient populations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


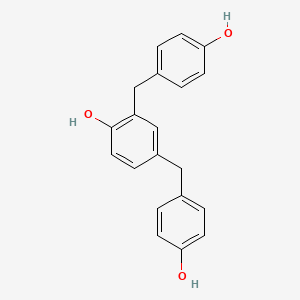


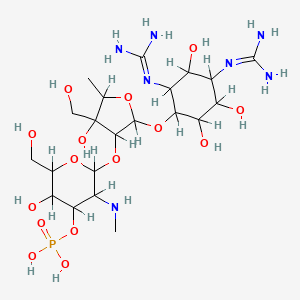
![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
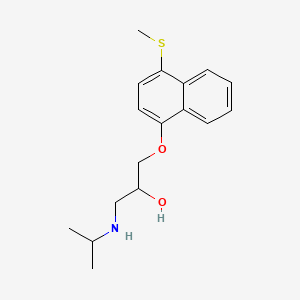
![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)

